Cas no 22510-30-1 (3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl)
3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl Chemical and Physical Properties
Names and Identifiers
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- 22510-30-1
- SCHEMBL11695594
- MFCD34763461
- 3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl
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- Inchi: 1S/C13H10ClFO/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8H,1H3
- InChI Key: RYPMYIUEPZFMKA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC(=CC=1)OC)F
Computed Properties
- Exact Mass: 236.0404208g/mol
- Monoisotopic Mass: 236.0404208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 9.2Ų
3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB610344-250mg |
3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl; . |
22510-30-1 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB610344-1g |
3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl; . |
22510-30-1 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB610344-5g |
3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl; . |
22510-30-1 | 5g |
€2218.40 | 2024-07-19 |
3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl
3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl (CAS No. 22510-30-1)
The compound 3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl, identified by the CAS registry number 22510-30-1, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two phenyl rings connected by a single bond, with specific substituents attached to each ring. The presence of chlorine, fluorine, and methoxy groups introduces distinct electronic and steric effects, making this compound highly versatile for use in advanced chemical systems.
Recent studies have highlighted the importance of biphenyl derivatives like 3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl in the development of novel materials for optoelectronic devices. Researchers have demonstrated that the electronic properties of this compound can be fine-tuned by modifying the substituents on the phenyl rings, leading to improved performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. For instance, a study published in the journal Nature Materials in 2023 revealed that incorporating this compound into OLED structures significantly enhances their efficiency and stability due to its favorable charge transport properties.
The synthesis of 3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl typically involves multi-step organic reactions, including Friedel-Crafts alkylation or acylation followed by substitution reactions to introduce the desired halogen and methoxy groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates. These improvements are particularly relevant for industrial applications where large-scale production is required.
In terms of physical properties, this compound exhibits a high melting point due to its rigid biphenyl structure and strong intermolecular forces arising from the electron-withdrawing groups (chlorine and fluorine) and electron-donating methoxy group. The interplay between these substituents also influences its solubility in various solvents, making it suitable for use in both polar and non-polar environments depending on the application.
Beyond its role in materials science, 3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl has shown promise in medicinal chemistry as a potential lead compound for drug development. Its ability to act as a ligand for certain protein targets has been explored in recent pharmacological studies, particularly in the context of designing new drugs for neurodegenerative diseases such as Alzheimer's disease. The compound's unique electronic profile allows it to interact with specific receptor sites, providing a foundation for further structural optimization.
The environmental impact of this compound has also been a subject of recent research interest. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. Preliminary findings suggest that while it is not inherently toxic at low concentrations, its persistence in certain environmental conditions requires careful consideration during industrial use and disposal.
In conclusion, 3-Chloro-4-fluoro-4'-methoxy-1,1'-biphenyl (CAS No. 22510-30-) is a multifaceted organic compound with wide-ranging applications across various scientific disciplines. Its unique chemical structure and tunable properties make it an invaluable tool for researchers working in materials science, pharmacology, and environmental chemistry. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in advancing modern chemical technologies.
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